Imidazo[1,2-a]pyridine-3-carboxylic acid
Overview
Description
Imidazo[1,2-a]pyridine-3-carboxylic acid is a compound of significant interest in organic synthetic chemistry. It is known for its versatile architecture and is a target molecule due to its interesting properties exhibited by various derivatives (Yu, Su, & Cao, 2018).
Synthesis Analysis
- The compound can be synthesized using Rh(I) mono- and biscarbenes derived from imidazo[1,5-a]pyridin-3-ylidenes (Alcarazo et al., 2005).
- Another approach involves using cascade reactions and C-H functionalizations, which are ideal strategies due to their low cost and minimal environmental impact (Yu, Su, & Cao, 2018).
Molecular Structure Analysis
- The molecular structure of imidazo[1,2-a]pyridine-3-carboxylic acid derivatives was synthesized and characterized in several studies, indicating a complex and versatile molecular architecture (Alcarazo et al., 2005).
Chemical Reactions and Properties
- Imidazo[1,2-a]pyridine-3-carboxylic acid derivatives can be obtained through various chemical reactions, including hydroamination and silver-catalyzed aminooxygenation (Mohan, Rao, & Adimurthy, 2013).
- The compound participates in multicomponent reactions involving carbenes, aldehydes, and dimethyl acetylenedicarboxylate or allenoates, leading to fully substituted furans (Pan et al., 2010).
Physical Properties Analysis
- The physical properties of imidazo[1,2-a]pyridine-3-carboxylic acid and its derivatives are not extensively detailed in the available research papers. However, the synthesis processes and chemical reactions give some insights into their stability and reactivity.
Chemical Properties Analysis
- Imidazo[1,2-a]pyridine-3-carboxylic acid derivatives exhibit unique chemical properties, such as participating in one-pot synthesis reactions and exhibiting properties useful in various chemical applications (Crawforth & Paoletti, 2009).
Scientific Research Applications
Fluorescent Probes for Mercury Ion : A synthesis method was developed for 2-carbonyl-3-(pyridylamino)imidazo[1,2-a]pyridines, which are efficient fluorescent probes for mercury ion in acetonitrile and buffered aqueous solutions (Shao et al., 2011).
Enzyme Inhibitors and Anti-infectious Agents : Imidazo[1,2-a]pyridines are potential enzyme inhibitors, receptor ligands, and anti-infectious agents due to their bicyclic structure and bridgehead nitrogen atom (Enguehard-Gueiffier & Gueiffier, 2007).
Therapeutic Agents : They serve as a 'drug prejudice' scaffold for developing novel therapeutic agents with activities such as anticancer, antimycobacterial, antileishmanial, and anticonvulsant (Deep et al., 2016).
Pharmaceuticals and Nutraceuticals : Imidazo[1,2-a]pyridine carboxylic acid VII can be prepared in five steps from 2-amino pyridine, offering potential applications in pharmaceuticals and nutraceuticals (Du Hui-r, 2014).
Pharmaceutical Synthesis Enhancements : New synthesis methods using readily available substrates and catalysts under mild conditions potentially enhance their biological activity for pharmaceutical applications (Chitrakar & Adimurthy, 2017).
Gastric Antisecretory and Cytoprotective Properties : Substituted imidazo[1,2-a]pyridines exhibit gastric antisecretory and cytoprotective properties, possibly involving inhibition of H+/K+-ATPase enzymes (Kaminski et al., 1985).
Antimicrobial Activity : Imidazo[1,2-a]pyridine-2-carboxylic acid arylidenehydrazides show promising antimicrobial activity against various bacteria and fungi (Turan-Zitouni et al., 2001).
Synthesis of Nitrogen-fused Heterocycles : Electrochemical oxidative C3 acyloxylation of imidazo[1,2-a]pyridines with hydrogen evolution enables the synthesis of versatile nitrogen-fused heterocycles under mild conditions (Yuan et al., 2021).
Anticancer Activity : They demonstrate promising anticancer activity, inhibiting various tumor cell lines and undergoing human clinical trials (Goel et al., 2016).
Trifluoromethylation Method : A novel trifluoromethylation method for imidazo[1,2-a]pyridines has been developed, enabling the synthesis of 3-(trifluoromethyl) derivatives with broad functionalities (Zhou et al., 2019).
Safety And Hazards
Future Directions
Imidazo[1,2-a]pyridine-3-carboxylic acid and its derivatives have wide-ranging applications in medicinal chemistry . They are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . Therefore, the development of new synthesis strategies and the exploration of their biological activities could be potential future directions .
properties
IUPAC Name |
imidazo[1,2-a]pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8(12)6-5-9-7-3-1-2-4-10(6)7/h1-5H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOGXPDFZEQXZDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00211053 | |
Record name | Imidazo(1,2-a)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00211053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Imidazo[1,2-a]pyridine-3-carboxylic acid | |
CAS RN |
6200-60-8 | |
Record name | Imidazo[1,2-a]pyridine-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6200-60-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Imidazo(1,2-a)pyridine-3-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006200608 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Imidazo[1,2-a]pyridine-3-carboxylic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=305198 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Imidazo(1,2-a)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00211053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | imidazo[1,2-a]pyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | IMIDAZO(1,2-A)PYRIDINE-3-CARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SG4R7HE86J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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